molecular formula C9H13NO B12869090 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde CAS No. 97336-42-0

3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B12869090
CAS No.: 97336-42-0
M. Wt: 151.21 g/mol
InChI Key: INRLLMQZKREWLK-UHFFFAOYSA-N
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Description

3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C₉H₁₃NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of ethyl and methyl substituents on the pyrrole ring, as well as an aldehyde functional group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 3-ethyl-4,5-dimethylpyrrole with a suitable aldehyde precursor under acidic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethyl and methyl groups on the pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pyrrole ring may also participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxaldehyde
  • 3-Methyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde
  • 3-Ethyl-4-methyl-1H-pyrrole-2-carbaldehyde

Uniqueness

3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern on the pyrrole ring. The presence of both ethyl and methyl groups, along with the aldehyde functional group, imparts distinct chemical and physical properties that differentiate it from other pyrrole derivatives.

Properties

IUPAC Name

3-ethyl-4,5-dimethyl-1H-pyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-4-8-6(2)7(3)10-9(8)5-11/h5,10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRLLMQZKREWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801235614
Record name 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97336-42-0
Record name 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97336-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-4,5-dimethyl-1H-pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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